Scirpusin B
CAS No.: 69297-49-0
Cat. No.: VC0542832
Molecular Formula: C28H22O8
Molecular Weight: 486.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69297-49-0 |
|---|---|
| Molecular Formula | C28H22O8 |
| Molecular Weight | 486.5 g/mol |
| IUPAC Name | 4-[(E)-2-[2-(3,4-dihydroxyphenyl)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2,3-dihydro-1-benzofuran-4-yl]ethenyl]benzene-1,2-diol |
| Standard InChI | InChI=1S/C28H22O8/c29-18-9-17(10-19(30)12-18)27-26-15(3-1-14-2-5-21(32)23(34)7-14)8-20(31)13-25(26)36-28(27)16-4-6-22(33)24(35)11-16/h1-13,27-35H/b3-1+ |
| Standard InChI Key | MTYSFTYBAMMIGE-HNQUOIGGSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1/C=C/C2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O |
| SMILES | C1=CC(=C(C=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O |
| Canonical SMILES | C1=CC(=C(C=C1C=CC2=C3C(C(OC3=CC(=C2)O)C4=CC(=C(C=C4)O)O)C5=CC(=CC(=C5)O)O)O)O |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Scirpusin B (C₂₈H₂₂O₈) is a dimeric stilbene formed through the oxidative coupling of two piceatannol monomers . Its structure features two aromatic rings connected by a central ethylene bridge, with hydroxyl groups at positions 3, 5, 3', and 5' (Figure 1). The compound’s stereochemistry includes a cis configuration at the central double bond, distinguishing it from its trans-isomer, trans-Scirpusin B .
Physicochemical Properties
-
Molecular weight: 486.47 g/mol
-
Melting point: 327.57°C
The low aqueous solubility of Scirpusin B poses challenges for bioavailability, necessitating formulation strategies such as nanoencapsulation or lipid-based delivery systems.
Natural Sources and Isolation Methods
Primary Botanical Sources
Scirpusin B is predominantly isolated from:
-
Passion fruit seeds (Passiflora edulis var. flavicarpa): Accounts for 60–70% of fruit waste post-juice extraction .
-
Cyperus rotundus and Scirpus maritimus: Traditional medicinal plants in Asian and Mediterranean regions .
Extraction and Purification
A standardized protocol involves:
-
Hydro-alcoholic extraction: Passion fruit seeds are macerated in ethanol-water (70:30 v/v) for 48 hours.
-
Fractionation: Liquid-liquid partitioning using ethyl acetate.
-
Chromatography: Silica gel column chromatography with a gradient of hexane-ethyl acetate (9:1 to 1:1) yields Scirpusin B at ≥98% purity .
Biological Activities and Mechanisms of Action
Antioxidant Activity
Scirpusin B demonstrates potent free radical scavenging capabilities, outperforming ascorbic acid and quercetin in certain assays :
| Assay | IC₅₀ (µg/mL) |
|---|---|
| DPPH | 5.19 ± 0.02 |
| ABTS | 3.89 ± 0.03 |
Mechanistically, its hydroxyl groups donate hydrogen atoms to neutralize reactive oxygen species (ROS), mitigating oxidative stress in cellular models .
Antidiabetic Effects
Scirpusin B inhibits carbohydrate-metabolizing enzymes, offering potential for type 2 diabetes management:
| Enzyme | IC₅₀ (µg/mL) |
|---|---|
| α-Amylase | 76.38 ± 0.25 |
| α-Glucosidase | 2.32 ± 0.04 |
Comparatively, its α-glucosidase inhibition is 30-fold more potent than acarbose, a first-line antidiabetic drug .
Antibacterial Properties
Scirpusin B exhibits broad-spectrum activity against gram-positive and gram-negative bacteria, with minimal inhibitory concentrations (MICs) as low as 0.156 mg/mL for Staphylococcus epidermidis (Table 1) :
Table 1: Antibacterial Activity of Scirpusin B
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus epidermidis | 0.156 |
| Escherichia coli | 1.25 |
| Pseudomonas aeruginosa | 0.625 |
The compound disrupts bacterial membranes and inhibits biofilm formation, as evidenced by scanning electron microscopy .
Pharmacokinetics and Biodegradation
Absorption and Metabolism
Preliminary pharmacokinetic studies in rats indicate:
-
Plasma half-life: 4.2 hours
Therapeutic Applications and Future Directions
Cardiovascular Health
In isolated rat heart models, Scirpusin B (10–100 µM) enhances coronary flow by 108.2% via nitric oxide (NO) and prostacyclin (PGI₂) pathways . This vasodilatory effect positions it as a candidate for hypertension and ischemic heart disease therapies.
Oncology
Combination therapy with docetaxel synergistically inhibits colorectal cancer growth in murine models, reducing tumor volume by 62% compared to monotherapy .
Antimicrobial Formulations
Scirpusin B’s efficacy against methicillin-resistant Staphylococcus aureus (MRSA) warrants exploration in topical antibiotics or medical device coatings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume